molecular formula C12H9BrN2O B2393999 5-bromo-1,10-phenanthroline Monohydrate CAS No. 855360-86-0

5-bromo-1,10-phenanthroline Monohydrate

Cat. No.: B2393999
CAS No.: 855360-86-0
M. Wt: 277.121
InChI Key: VTTKUSYSKOIISY-UHFFFAOYSA-N
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Description

5-Bromo-1,10-phenanthroline Monohydrate: is a brominated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.

Mechanism of Action

Target of Action

5-Bromo-1,10-phenanthroline Monohydrate primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in bacterial resistance to antibiotics and bacterial chemotaxis respectively .

Mode of Action

The compound acts as a chelating ligand , binding to metal ions such as iron, palladium, and vanadium . This interaction can inhibit the activity of metalloproteases, enzymes that rely on metal ions for their function . When complexed with copper, it exhibits nuclease activity, which has been used to study DNA-protein interactions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting metalloproteases, it can impact the breakdown of proteins in the cell . Its nuclease activity, when complexed with copper, can influence DNA-protein interactions, affecting gene expression and cellular function .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability and efficacy .

Result of Action

The inhibition of metalloproteases can prevent the breakdown of certain proteins, potentially altering cellular processes . The compound’s nuclease activity can lead to changes in DNA-protein interactions, potentially affecting gene expression and cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions is crucial for its chelating activity . Additionally, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

5-Bromo-1,10-phenanthroline Monohydrate has been found to interact with various biomolecules. It is known to chelate iron, zinc, and other divalent metals . This property allows it to act as a metalloprotease inhibitor, affecting the activity of enzymes that require these metals for their function .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with metal ions and enzymes. For instance, when complexed with copper, it exhibits nuclease activity, which has been utilized to study DNA-protein interactions . This suggests that it may influence gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a metalloprotease inhibitor, it can inhibit or activate enzymes, leading to changes in gene expression .

Metabolic Pathways

Given its ability to chelate divalent metals, it may interact with enzymes or cofactors in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,10-phenanthroline Monohydrate typically involves the bromination of 1,10-phenanthroline. A common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) and pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,10-phenanthroline Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1,10-phenanthroline Monohydrate is unique due to its selective bromination at the 5-position, which enhances its reactivity and expands its range of applications. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-bromo-1,10-phenanthroline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTKUSYSKOIISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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